1-(2-Aminophenyl)prop-2-yn-1-one
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Overview
Description
1-(2-Aminophenyl)prop-2-yn-1-one is an organic compound with a unique structure that includes an amino group attached to a phenyl ring, which is further connected to a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 2-aminophenylacetylene with propargyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propynone moiety to an alcohol or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(2-Aminophenyl)prop-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(2-Amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 3-(2-Aminophenyl)-2-propyn-1-ol
Uniqueness: Its ability to undergo various chemical transformations and its versatility in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C9H7NO |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(2-aminophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6H,10H2 |
InChI Key |
CBOWGLPMZMNMKM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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